molecular formula C10H11BrO4S B12066983 Methyl 3-(3-bromobenzenesulfonyl)propanoate

Methyl 3-(3-bromobenzenesulfonyl)propanoate

Cat. No.: B12066983
M. Wt: 307.16 g/mol
InChI Key: XVAQTKOSRPDELQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromobenzenesulfonyl)propanoate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzenesulfonyl compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a bromine atom attached to the benzene ring, which significantly influences its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromobenzenesulfonyl)propanoate typically involves the sulfonylation of a bromobenzene derivative followed by esterification. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with methyl 3-hydroxypropanoate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature to moderate conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromobenzenesulfonyl)propanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonyl propanoates.

    Reduction: Formation of methyl 3-(3-bromophenylthio)propanoate.

    Oxidation: Formation of this compound sulfone.

Scientific Research Applications

Methyl 3-(3-bromobenzenesulfonyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromobenzenesulfonyl)propanoate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein modification. The bromine atom enhances the compound’s reactivity, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromobenzenesulfonyl)propanoate
  • Methyl 3-(2-bromobenzenesulfonyl)propanoate
  • Methyl 3-(3-chlorobenzenesulfonyl)propanoate

Uniqueness

Methyl 3-(3-bromobenzenesulfonyl)propanoate is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C10H11BrO4S

Molecular Weight

307.16 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)sulfonylpropanoate

InChI

InChI=1S/C10H11BrO4S/c1-15-10(12)5-6-16(13,14)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3

InChI Key

XVAQTKOSRPDELQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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